(R)-Amlodipine-d4
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Overview
Description
(R)-Amlodipine-d4 is a deuterium-labeled version of (R)-Amlodipine, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina pectoris. The addition of deuterium atoms to the molecular structure can influence the pharmacokinetic and metabolic properties of the compound, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-Amlodipine-d4 involves the incorporation of deuterium atoms into the molecular structure of (R)-Amlodipine. This is typically achieved through chemical reactions that replace hydrogen atoms with deuterium atoms, such as hydrogen-deuterium exchange reactions.
Industrial Production Methods: Industrial production of this compound follows similar processes used for other deuterium-labeled compounds. The compound is synthesized in controlled environments to ensure the incorporation of deuterium atoms and maintain high purity levels.
Chemical Reactions Analysis
Types of Reactions: (R)-Amlodipine-d4 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to further modify the compound or study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce carboxylic acids, while reduction reactions can yield alcohols.
Scientific Research Applications
(R)-Amlodipine-d4 is widely used in scientific research due to its stable isotope labeling. It serves as a tracer in pharmacokinetic and metabolic studies, helping researchers understand the behavior of (R)-Amlodipine in biological systems. Additionally, it is used in drug development to study the effects of deuterium labeling on drug properties.
Mechanism of Action
(R)-Amlodipine-d4 exerts its effects by blocking calcium channels in the vascular smooth muscle and cardiac muscle. This inhibition reduces calcium influx, leading to vasodilation and decreased blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of vascular tone and cardiac contractility.
Comparison with Similar Compounds
(S)-Amlodipine
Nifedipine
Verapamil
Diltiazem
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Properties
Molecular Formula |
C20H25ClN2O5 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl (4R)-2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m1/s1/i9D2,10D2 |
InChI Key |
HTIQEAQVCYTUBX-BISFPMKOSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCC1=C([C@@H](C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN |
Origin of Product |
United States |
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